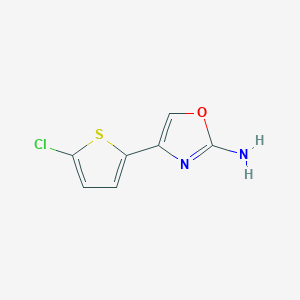

4-(5-Chlorothiophen-2-yl)oxazol-2-amine

Description

Contextualization within Oxazole (B20620) and Thiophene (B33073) Heterocyclic Chemistry Research

Oxazole and thiophene rings are fundamental scaffolds found in a wide array of biologically active molecules and functional materials. researchgate.netresearchgate.netacs.org The five-membered aromatic rings of oxazole (containing nitrogen and oxygen) and thiophene (containing sulfur) are features that can engage with biological targets like enzymes and receptors through various non-covalent interactions. tandfonline.com

Thiophene derivatives are integral to numerous pharmaceuticals and are recognized for a broad spectrum of biological activities. researchgate.net Their synthesis and derivatization are subjects of extensive research, aimed at developing new therapeutic agents. researchgate.netmdpi.com

Oxazole moieties are also prevalent in medicinal chemistry and are found in many natural products and synthetic drugs. tandfonline.commdpi.com The oxazole ring is considered a bioisostere for other functional groups, allowing chemists to modify a molecule's properties while retaining its biological activity. acs.orgscilit.com

The combination of these two rings into a single molecule, as seen in 4-(5-Chlorothiophen-2-yl)oxazol-2-amine, creates a "thiophene–oxazole dyad." acs.org Such hybrid structures are of great interest as they can exhibit unique photophysical properties, such as fluorescence, or combine the biological activities associated with each individual heterocycle. researchgate.netacs.org Research into these combined scaffolds explores their potential in areas ranging from materials science, where they can be used as fluorescent probes, to medicinal chemistry, where they serve as templates for new drug discovery programs. researchgate.netrjstonline.com

Rationale for Research Interest in the Oxazol-2-amine Scaffold

The oxazol-2-amine substructure is a key element contributing to the academic fascination with this compound. It is recognized in medicinal chemistry as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. acs.orgresearchgate.net

The rationale for this interest is supported by several findings:

Bioisosterism: The 2-aminooxazole core is a bioisostere of the widely explored 2-aminothiazole (B372263) nucleus. acs.orgresearchgate.net This relationship allows researchers to leverage the extensive knowledge of 2-aminothiazoles while exploring the unique chemical space and properties offered by the oxazole ring. acs.org

Therapeutic Potential: Derivatives of the oxazol-2-amine scaffold have been identified as potent inhibitors of various biological targets. For instance, they have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.comnih.gov Specific compounds based on this scaffold have demonstrated anti-leukemic activity in both cell-based assays and in vivo models. mdpi.comnih.gov

Antitubercular Activity: The 2-aminooxazole scaffold has also been investigated for its potential in developing new treatments for tuberculosis, further highlighting its versatility and importance in medicinal chemistry. acs.orgresearchgate.net

The presence of the 2-amino group provides a crucial point for further chemical modification, allowing for the synthesis of diverse libraries of compounds to probe structure-activity relationships.

Overview of General Synthetic Challenges and Opportunities for Substituted Oxazole Scaffolds

The synthesis of substituted oxazoles is a well-established but continually evolving area of organic chemistry. Several classical and modern methods are employed, each with its own set of challenges and opportunities. tandfonline.comresearchgate.net

| Synthetic Method | Description | Challenges & Opportunities |

| Van Leusen Reaction | A reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. researchgate.netmdpi.comnih.gov | Challenges: Requires basic conditions; availability of substituted aldehydes. Opportunities: A reliable method for 5-substituted oxazoles; can be modified for one-pot procedures. mdpi.com |

| Robinson-Gabriel Synthesis | The cyclization and dehydration of 2-acylamino-ketones to form 2,4,5-trisubstituted oxazoles. tandfonline.com | Challenges: Often requires harsh conditions (e.g., strong acids). Opportunities: Allows for the synthesis of highly substituted oxazoles. |

| Fischer Oxazole Synthesis | The reaction of cyanohydrins and aldehydes in the presence of anhydrous hydrogen chloride. tandfonline.com | Challenges: Limited by the stability and availability of cyanohydrins. Opportunities: A direct route to certain substitution patterns. |

| Condensation of α-bromoacetophenones with Urea (B33335) | A method to produce N-unsubstituted 2-aminooxazoles. acs.org | Challenges: Poor reactivity with N-substituted ureas, requiring method optimization. Opportunities: A direct route to the valuable 2-aminooxazole scaffold. acs.org |

| Modern Methods | Includes metal-mediated reactions (e.g., Suzuki coupling), microwave-assisted synthesis, and one-pot procedures. tandfonline.commonash.edu | Challenges: Catalyst cost and sensitivity; optimization of reaction conditions. Opportunities: Improved yields, shorter reaction times, and "green" chemistry protocols. rjstonline.commonash.edu |

A significant synthetic opportunity lies in the development of efficient, versatile, and environmentally friendly methods. The use of microwave irradiation, for example, has been shown to accelerate reactions and improve yields in the synthesis of various heterocyclic compounds, including oxazoles. rjstonline.commonash.edu Furthermore, developing one-pot reactions and employing modern coupling strategies like the Buchwald–Hartwig cross-coupling can expand the diversity of accessible oxazole derivatives. tandfonline.comacs.org

Academic Significance and Potential for Chemical Probe Development based on the Chemical Compound

The academic significance of this compound lies in its identity as a precisely structured molecule that combines three key chemical motifs: a halogenated thiophene, an oxazole ring, and a 2-amino functional group. This unique combination makes it an excellent candidate for fundamental research and as a platform for developing more complex molecules.

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby allowing researchers to study that target's function in a biological system. For a molecule to be considered a good chemical probe, it should ideally possess high potency, selectivity, and a known mechanism of action.

While specific biological activity data for this compound is not extensively detailed in the available literature, its structural components suggest significant potential for chemical probe development:

Targeting Kinases: The oxazol-2-amine scaffold is a known kinase inhibitor motif. mdpi.comnih.gov Therefore, this compound could serve as a starting point for developing probes to target specific kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Anti-inflammatory and Analgesic Research: A structurally related compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine (the thiazole (B1198619) analogue), has been investigated for anti-inflammatory and analgesic properties through the inhibition of COX/LOX enzymes. nih.govfrontiersin.orgnih.gov By analogy, the title oxazole compound could be explored as a probe for these or related pathways involved in inflammation and pain.

Fluorescent Probes: Thiophene-oxazole dyads are known to exhibit fluorescent properties. acs.org This intrinsic characteristic could be harnessed to develop fluorescent probes for bioimaging applications, allowing for the visualization of specific cellular structures or processes.

The development of this compound as a chemical probe would involve systematic biological screening to identify its primary target(s), followed by medicinal chemistry efforts to optimize its potency, selectivity, and other druglike properties. Its well-defined structure provides a solid foundation for such academic and drug discovery endeavors.

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHUGQJLBOYYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=COC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734322 | |

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249507-76-3 | |

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 5 Chlorothiophen 2 Yl Oxazol 2 Amine

Established and Novel Synthetic Pathways to the Oxazol-2-amine Core

The construction of the 2-aminooxazole ring system is a pivotal step in the synthesis of the target compound. Various methods have been developed, ranging from classical multi-step sequences to more modern, efficient one-pot and catalyst-mediated approaches.

Multi-step synthesis provides a reliable and versatile route to 4-aryl-2-aminooxazoles, including the title compound. A common and effective strategy is based on the condensation of an α-haloketone with urea (B33335) or its derivatives. nih.govacs.org This approach allows for the systematic assembly of the molecule by first preparing the necessary thiophene (B33073) precursor, followed by the formation of the oxazole (B20620) ring.

A representative multi-step pathway for 4-(5-chlorothiophen-2-yl)oxazol-2-amine involves:

Acylation of 2-chlorothiophene: A Friedel-Crafts acylation reaction is used to introduce an acetyl group onto the 2-chlorothiophene ring, yielding 1-(5-chlorothiophen-2-yl)ethan-1-one.

α-Bromination: The resulting ketone undergoes bromination at the α-carbon position to produce the key intermediate, 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one. A similar strategy has been successfully employed in the synthesis of related thiazole (B1198619) derivatives. frontiersin.org

Cyclocondensation with Urea: The α-bromoketone is then reacted with urea in a cyclocondensation reaction to form the final this compound product. This two-step method, starting from the appropriate α-bromoacetophenone, is a well-established route for preparing 4-aryl-2-aminooxazoles. nih.gov

This sequential approach offers the advantage of well-defined intermediates and allows for purification at each stage, often leading to high-purity final products. While the classic Hantzsch synthesis is highly effective for analogous 2-aminothiazoles using thiourea (B124793), it is notably less successful for producing 2-aminooxazoles when N-substituted ureas are used. nih.govacs.org

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. For the oxazole core, several one-pot strategies have been developed that could be adapted for the synthesis of this compound.

The van Leusen oxazole synthesis is a prominent one-pot method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com In a potential application, 5-chlorothiophene-2-carbaldehyde could react with TosMIC in the presence of a base to form a 5-(5-chlorothiophen-2-yl)oxazole. While this directly yields a 5-substituted oxazole rather than the 2-amino-4-substituted isomer, the principle demonstrates a powerful one-pot approach to thiophene-oxazole structures. nih.gov

Other multicomponent reactions (MCRs) provide direct access to highly substituted oxazoles in a single step. For instance, a three-component reaction involving an amidation, a palladium-catalyzed acylation, and a cycloisomerization has been reported for synthesizing 2,5-disubstituted oxazoles from propargyl amine and acid chlorides. thieme-connect.de Such strategies highlight the potential for developing convergent one-pot routes to complex oxazole derivatives.

| One-Pot Reaction | Precursors | Key Features |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles; proceeds via an oxazoline intermediate. ijpsonline.com |

| Amidation-Coupling-Cycloisomerization | Propargyl amine, Acid chlorides, Aryl halides | A three-component, one-pot sequence catalyzed by palladium. thieme-connect.de |

| Gewald-Type Reaction (for Thiophenes) | Ketone, Active nitrile, Elemental sulfur | While for thiophenes, it exemplifies an efficient one-pot synthesis of heterocycles. |

Catalysis plays a crucial role in modern organic synthesis, offering mild and efficient pathways to complex molecules. Various metals and reagents have been employed to catalyze the formation of the oxazole ring.

Copper Catalysis: Copper catalysts are highly effective for synthesizing polysubstituted oxazoles. Methods include the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes, and the oxidative cyclization of enamides. organic-chemistry.org Another approach involves the reaction of α-diazoketones with amides, catalyzed by copper(II) triflate. semanticscholar.org These reactions often proceed under mild conditions and tolerate a range of functional groups. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are primarily used for cross-coupling reactions to form the C-C bond between the thiophene and oxazole rings. For example, direct C-H arylation allows for the coupling of a pre-formed oxazole with an aryl halide (like 2-bromo-5-chlorothiophene). beilstein-journals.org This strategy offers high regioselectivity depending on the choice of ligands and solvents. organic-chemistry.org

Iodine-Mediated Synthesis: Molecular iodine can catalyze the cyclization of enamides to afford 2,4,5-trisubstituted oxazoles. organic-chemistry.org It also facilitates the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids in the presence of a copper co-catalyst, proceeding through an α-iodo acetophenone intermediate. organic-chemistry.org

| Catalyst | Reaction Type | Starting Materials | Typical Conditions |

| Copper (Cu) | Oxidative Cyclization | Enamides; or Amines & Alkynes | Often uses an oxidant (e.g., O2), mild conditions. organic-chemistry.org |

| Palladium (Pd) | Direct C-H Arylation | Oxazole, Aryl Halide | Requires a phosphine ligand and a base. beilstein-journals.org |

| Iodine (I₂) / TBHP | Dehydrogenative Cyclization | β-Acylamino Ketones | I₂ catalyst with tert-butyl hydroperoxide (TBHP) as oxidant. organic-chemistry.org |

Precursor Chemistry and Starting Material Optimization for the Chemical Compound

The 5-chlorothiophene moiety is a key building block. Its synthesis and functionalization are crucial first steps in most synthetic routes. A common starting material is 2-chlorothiophene, which is commercially available.

Key functionalized intermediates derived from 2-chlorothiophene include:

5-Chlorothiophene-2-carboxylic acid: This intermediate can be synthesized from 2-chlorothiophene via Friedel-Crafts acylation followed by hydrolysis, or through a Grignard reaction with 2-chloro-5-bromothiophene and carbon dioxide. chemicalbook.com

5-Chlorothiophene-2-carbonyl chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride, which facilitates subsequent acylation reactions. google.com

1-(5-Chlorothiophen-2-yl)ethan-1-one: As mentioned, this ketone is a pivotal precursor for generating the α-bromoketone needed for oxazole ring formation. It is typically prepared via a Friedel-Crafts acylation of 2-chlorothiophene with acetyl chloride or acetic anhydride. frontiersin.org

The choice of synthetic route for these intermediates depends on factors like scale, cost, and the availability of reagents.

The formation of the 2-aminooxazole ring relies on appropriately activated precursors. The most direct precursor for the target molecule is an α-functionalized ketone derived from 5-chlorothiophene.

α-Haloketones: The synthesis of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one is the primary activation step. This intermediate readily reacts with the nucleophilic nitrogen atoms of urea to initiate cyclization. The reactivity of α-haloketones makes them ideal substrates for this transformation. nih.gov

Propargylic Amides: For alternative cycloisomerization routes, propargylic amides are key precursors. researchgate.net These can be synthesized from propargyl amine and an activated carboxylic acid derivative, such as 5-chlorothiophene-2-carbonyl chloride. The subsequent cyclization is often promoted by acid or transition metal catalysts. researchgate.net

Isocyanoacetates and Carboxylic Acids: Recent methods have demonstrated the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates. nih.gov This approach involves the in situ activation of the carboxylic acid (e.g., 5-chlorothiophene-2-carboxylic acid) with a reagent like a triflylpyridinium salt, followed by reaction with the isocyanoacetate. nih.gov

Optimization of these precursor syntheses involves selecting reaction conditions that maximize yield and purity while minimizing side reactions, ensuring a robust and scalable supply of the necessary building blocks for the final assembly of this compound.

Reaction Mechanism Elucidation in the Synthesis of the Chemical Compound and Analogues

The synthesis of this compound and its analogues involves the formation of the core oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. ijpsonline.comtandfonline.com Understanding the reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Classical methods for oxazole synthesis include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the Fischer oxazole synthesis, proceeding from cyanohydrins and aldehydes. ijpsonline.comresearchgate.net More contemporary methods, such as the van Leusen oxazole synthesis, utilize tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde. researchgate.netnih.gov In this reaction, the deprotonated TosMIC adds to the aldehyde, forming an oxazoline intermediate which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.govmdpi.com

Mechanistic Hypotheses and Computational Validation of Reaction Pathways

Modern synthetic chemistry increasingly relies on computational studies to elucidate complex reaction mechanisms, and the synthesis of oxazoles is no exception. Mechanistic hypotheses for the formation of substituted oxazoles are often validated using computational methods like Density Functional Theory (DFT). These computational approaches allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and predict the most likely mechanism. organic-chemistry.org

For instance, in metal-catalyzed oxazole syntheses, such as those involving gold or copper, computational studies can help to understand the role of the catalyst in activating substrates and facilitating key bond-forming steps. researchgate.net In the van Leusen reaction, computational results have supported the proposed intermediacy of ketenimine under strongly basic conditions. organic-chemistry.org These theoretical models provide invaluable insights that complement experimental findings, helping to explain observed regioselectivity and stereoselectivity, and guiding the design of more efficient synthetic routes. organic-chemistry.org

Role of Intermediates and Transition States in Oxazole Ring Formation

The formation of the oxazole ring proceeds through a series of reactive intermediates and transition states that dictate the course of the reaction. The specific nature of these species depends on the chosen synthetic route.

Robinson-Gabriel Synthesis : The key intermediate is a 2-acylamino ketone. The reaction mechanism involves the protonation of the keto group, followed by an intramolecular nucleophilic attack from the amide oxygen to form a cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring. researchgate.netijpsonline.com The use of strong dehydrating agents like sulfuric acid or polyphosphoric acid facilitates this final step. ijpsonline.comijpsonline.com

Van Leusen Synthesis : This reaction proceeds via a crucial oxazoline intermediate. nih.govmdpi.com The reaction is initiated by the base-mediated addition of TosMIC to an aldehyde. The resulting adduct undergoes cyclization to form the 5-hydroxy-4-tosyl-oxazoline. The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), a process that leads to the aromatization of the ring to form the 5-substituted oxazole. ijpsonline.comnih.gov

Bredereck Reaction : In this method, α-haloketones react with formamide or other amides. The reaction likely proceeds through the initial formation of an α-acylamino ketone intermediate, which then undergoes cyclodehydration, similar to the Robinson-Gabriel pathway, to yield the oxazole product. ijpsonline.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Oxazole Derivatives

The synthesis of oxazole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. ijpsonline.comfrontiersin.org This shift is driven by both environmental concerns and the demand for more efficient and economical chemical processes. kthmcollege.ac.in Key strategies include the use of environmentally benign solvents, alternative energy sources like microwave and ultrasound, and the development of catalytic, multicomponent reactions that improve atom economy. ijpsonline.comijpsonline.com

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. kthmcollege.ac.in Consequently, considerable effort has been directed toward developing greener solvent systems or solvent-free conditions for oxazole synthesis.

Water : As a non-toxic, non-flammable, and readily available solvent, water is an ideal green medium. The use of β-cyclodextrin in water has been shown to facilitate the van Leusen reaction, providing an efficient and environmentally friendly pathway to oxazoles. tandfonline.com

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can serve as reusable solvents. ijpsonline.com An improved one-pot van Leusen synthesis using ionic liquids like [bmim]Br has been developed for the preparation of 4,5-disubstituted oxazoles. organic-chemistry.org The ionic liquid can often be recovered and reused multiple times without a significant loss in product yield. ijpsonline.comorganic-chemistry.org

Microwave and Ultrasound Irradiation : These alternative energy sources can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. ijpsonline.comnih.gov Microwave-assisted synthesis has been successfully applied to various oxazole syntheses, including the Erlenmeyer synthesis of azalactones and the van Leusen reaction. researchgate.netnih.gov Sonochemistry, the application of ultrasound, can also enhance reaction efficiency and is considered a green technique. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies product purification. An oxidative, copper-catalyzed annulation method enables the synthesis of 2,4,5-triarylated oxazoles under solvent-free conditions at mild temperatures. organic-chemistry.org

| Green Approach | Description | Example Application in Oxazole Synthesis | Reference |

|---|---|---|---|

| Water as Solvent | Utilizes water as a benign reaction medium, often with additives to improve solubility. | Van Leusen reaction in water using β-cyclodextrin as a phase-transfer catalyst. | tandfonline.com |

| Ionic Liquids (ILs) | Employs non-volatile, often recyclable, ionic salts as solvents. | One-pot van Leusen synthesis of 4,5-disubstituted oxazoles. | ijpsonline.comorganic-chemistry.org |

| Microwave Irradiation | Uses microwave energy to rapidly and efficiently heat the reaction mixture. | MW-assisted van Leusen synthesis and Erlenmeyer synthesis of azalactones. | researchgate.netnih.gov |

| Solvent-Free Conditions | Reactions are conducted in the absence of a solvent, typically by heating a mixture of neat reactants. | Copper-catalyzed oxidative annulation for the synthesis of triarylated oxazoles. | organic-chemistry.org |

Atom Economy and Efficiency Considerations in Oxazole Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) are a powerful strategy for maximizing atom economy. rsc.org MCRs combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rsc.org This approach reduces the number of synthetic steps, minimizes the formation of by-products, and often simplifies purification procedures, aligning perfectly with the goals of sustainable chemistry. frontiersin.org The development of MCRs for the synthesis of highly functionalized oxazole derivatives is an active area of research, offering a streamlined and efficient alternative to traditional multi-step syntheses. rsc.org

Scalability Considerations and Process Chemistry Aspects in Academic Synthesis

Scaling up a chemical synthesis from the milligram or gram scale typical of an academic research lab to the kilogram scale required for further development presents significant challenges. morressier.com Factors such as heat transfer, mass transfer, reaction time, and safety must be carefully re-evaluated. For the synthesis of heterocyclic compounds like this compound, direct scale-up of a batch process can be problematic.

One promising solution to scalability challenges is the adoption of continuous flow chemistry. springerprofessional.de In a flow reactor, reagents are continuously pumped through a tube or channel where they mix and react. This technology offers several advantages over traditional batch processing:

Enhanced Safety : Flow reactors handle only small volumes of reactive material at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates.

Precise Control : Temperature, pressure, and reaction time can be controlled with high precision, often leading to improved yields and selectivity.

Efficient Mixing and Heat Transfer : The high surface-area-to-volume ratio in microreactors allows for rapid mixing and efficient heat exchange, which is difficult to achieve in large batch reactors. springerprofessional.de

Simplified Scale-Up : Production can be increased by simply running the flow reactor for a longer period or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger batch vessel. springerprofessional.de

Flow chemistry has been successfully applied to the synthesis of various heterocycles and is a valuable tool for bridging the gap between academic discovery and industrial application. springerprofessional.de A recently developed method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has demonstrated its utility through gram-scale production, highlighting the importance of developing scalable processes from the outset. nih.gov

Molecular Structure, Conformation, and Theoretical Calculations of 4 5 Chlorothiophen 2 Yl Oxazol 2 Amine

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

The definitive determination of the molecular structure of 4-(5-Chlorothiophen-2-yl)oxazol-2-amine would rely on a combination of spectroscopic and crystallographic methods. These techniques provide precise information on atomic connectivity, spatial arrangement, and the nature of chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

High-resolution NMR spectroscopy, including 1H and 13C NMR, is a cornerstone for elucidating the molecular structure of organic compounds in solution. For this compound, 1H NMR would reveal the chemical environment of each proton. Expected signals would include distinct peaks for the protons on the thiophene (B33073) and oxazole (B20620) rings, as well as a characteristic signal for the amine (-NH2) group. The coupling constants (J-values) between adjacent protons would provide critical information about the connectivity and the dihedral angles between them, helping to define the preferred conformation of the molecule in solution.

Similarly, 13C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule, from the chlorothiophene and oxazole rings. Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate the proton and carbon signals, confirming the precise assignment of each atom within the molecular framework.

Single-Crystal X-ray Diffraction Studies of the Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Should a suitable crystal be grown, this analysis would reveal the three-dimensional arrangement of the molecules in the crystal lattice. Key parameters such as the planarity of the thiophene and oxazole rings and the dihedral angle between them would be determined. Furthermore, this technique would elucidate intermolecular interactions, such as hydrogen bonding involving the 2-amino group, which are crucial for understanding the supramolecular assembly in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C=N and C=C stretching vibrations from the oxazole and thiophene rings, expected in the 1500-1650 cm⁻¹ range.

C-O-C stretching of the oxazole ring.

C-S stretching associated with the thiophene ring.

C-Cl stretching vibration, which is typically observed in the lower frequency region (600-800 cm⁻¹).

Comparing the experimental spectra with theoretical predictions from computational models can aid in the precise assignment of these vibrational modes.

Quantum Chemical and Computational Chemistry Studies on the Chemical Compound

Theoretical calculations are invaluable for complementing experimental data and providing insight into the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state geometry and electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to obtain an optimized molecular geometry.

The results of this optimization would provide theoretical values for bond lengths and angles, which could then be compared with experimental data from X-ray crystallography, if available, to validate the computational model. Such calculations also yield other important electronic properties, including the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

A DFT calculation for this compound would determine the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Visualization of the HOMO and LUMO electron density distributions would show which parts of the molecule are involved in these frontier orbitals, offering further insights into its reactivity.

Below is a hypothetical table illustrating the kind of data that would be generated from such a DFT analysis.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | Value in eV | Indicates electron-donating ability |

| LUMO Energy | Value in eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Value in eV | Relates to chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For a molecule like this compound, an MEP analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would highlight specific reactive sites. frontiersin.org Generally, MEP maps use a color spectrum where red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue denotes the most positive potential, indicating sites for nucleophilic attack. frontiersin.org Green and yellow represent areas with near-zero or intermediate potential, respectively. frontiersin.org

In the case of this compound, the following characteristics would be anticipated on its MEP surface:

Negative Regions (Red/Yellow): The nitrogen atom of the oxazole ring and the sulfur atom of the thiophene ring are expected to be electron-rich, making them the primary centers for electrophilic interactions. sigmaaldrich.com The chlorine atom would also contribute to a region of negative potential.

Positive Regions (Blue): The hydrogen atoms of the amine group (NH2) would exhibit the most positive electrostatic potential, identifying them as the principal sites for nucleophilic interactions and hydrogen bond donation. frontiersin.org

This distribution of charges is crucial for understanding how the molecule interacts with biological targets, such as enzyme active sites.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Amine Group (N-H) | Highly Positive (Blue) | Nucleophilic attack site; Hydrogen bond donor |

| Oxazole Nitrogen | Negative (Red) | Electrophilic attack site; Hydrogen bond acceptor |

| Thiophene Sulfur | Moderately Negative (Yellow/Orange) | Site for electrophilic interaction |

| Chlorine Atom | Negative (Red) | Electrophilic attack site |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This creates an energy landscape map that reveals the molecule's preferred shapes. sigmaaldrich.com

For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the thiophene and oxazole rings. A conformational analysis would involve systematically rotating this dihedral angle and calculating the potential energy at each step. This process would likely reveal two low-energy conformers:

Syn-conformer: Where the sulfur atom of the thiophene ring and the nitrogen atom of the oxazole ring are on the same side.

Anti-conformer: Where the sulfur and nitrogen atoms are on opposite sides.

The relative energies of these conformers and the rotational energy barrier between them would be determined, typically using DFT calculations. The global minimum energy conformation is the most likely to be observed experimentally and is the most relevant for docking studies with biological receptors.

Table 2: Illustrative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (S-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti (Global Minimum) | ~180° | 0.00 | 75 |

| Syn | ~0° | 0.85 | 25 |

| Transition State | ~90° | 4.50 | - |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture than static models. By simulating the movements of atoms and bonds according to the laws of physics, MD can explore the conformational space accessible to the molecule under specific conditions (e.g., in a solvent or bound to a protein). sigmaaldrich.com

An MD simulation of this compound, likely performed over a timescale of nanoseconds, would reveal:

The stability of the minimum energy conformers.

The frequency and nature of transitions between different conformational states.

The flexibility of different parts of the molecule.

The interactions of the molecule with its environment, such as water molecules, which can influence its conformational preferences.

This information is critical for understanding how the molecule might adapt its shape upon binding to a receptor, a key aspect of its biological function.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a solid-state crystal is determined by a network of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering and comprehending the physical properties of a material. For bioactive molecules, these same forces govern molecular recognition at receptor sites. bldpharm.com

For this compound, several types of intermolecular interactions would be expected to dictate its crystal packing:

Hydrogen Bonds: The amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom of the oxazole ring is a likely hydrogen bond acceptor. This could lead to the formation of common motifs like dimers or chains.

Halogen Bonds: The chlorine atom on the thiophene ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic thiophene and oxazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Analysis of the crystal structure, if determined by X-ray diffraction, would allow for the identification and characterization of these interactions. Computational tools like Hirshfeld surface analysis can also be employed to visualize and quantify these interactions within the crystal packing. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. DFT methods are particularly effective for this purpose.

For this compound, the following spectroscopic data could be predicted:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to different functional groups (e.g., N-H stretch, C=N stretch) can be computed. This aids in the assignment of peaks in experimental IR and Raman spectra.

A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computed geometry and electronic structure of the molecule.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (Amine H) | δ 5.5 ppm | δ 5.4 ppm |

| ¹³C NMR (Oxazole C2) | δ 158.0 ppm | δ 157.5 ppm |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| IR Frequency (C=N stretch) | 1640 cm⁻¹ | 1635 cm⁻¹ |

Structure Activity Relationship Sar and Molecular Design Strategies for 4 5 Chlorothiophen 2 Yl Oxazol 2 Amine Analogues

Design Principles for 4-(5-Chlorothiophen-2-yl)oxazol-2-amine Analogues and Hybrids

Scaffold Hopping Approaches

Scaffold hopping is a key strategy in drug discovery for identifying structurally novel compounds that retain the biological activity of a known parent molecule. psu.edunih.gov This approach aims to modify the central core structure while preserving the essential interactions with the biological target, potentially leading to improved properties such as potency, selectivity, or patentability. psu.edunih.gov For analogues of this compound, scaffold hopping can be categorized into several types, from minor modifications to complete backbone replacements. nih.gov

Common scaffold hopping strategies include:

Heterocycle Replacements: The oxazole (B20620) or thiophene (B33073) rings can be replaced with other bioisosteric five- or six-membered heterocycles. For instance, the oxazole ring could be replaced by a thiazole (B1198619), imidazole, or pyrazole (B372694) to modulate electronic properties and hydrogen bonding capacity. nih.gov Similarly, the thiophene ring might be swapped for a furan, pyrrole, or even a phenyl ring to alter lipophilicity and metabolic stability. nih.gov

Ring Opening or Closure: This involves more significant structural changes where a ring in the original scaffold is opened to create a more flexible analogue, or an acyclic portion is cyclized to form a new ring system, thereby constraining the conformation. psu.edu

Topology-Based Hopping: This advanced approach focuses on preserving the 3D arrangement of key pharmacophoric features rather than the core scaffold itself. psu.edu Computational methods are used to search for entirely new scaffolds that can present the same interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions) as the original molecule.

Table 1: Potential Scaffold Hopping Strategies for the this compound Core

| Original Scaffold Moiety | Potential Replacement Scaffold | Rationale for Hopping |

|---|---|---|

| Oxazole | Thiazole | Introduce sulfur atom to alter electronics and potential interactions. nih.gov |

| Oxazole | Imidazole / Pyrazole | Modify hydrogen bonding donor/acceptor patterns. |

| Thiophene | Furan / Pyrrole | Alter heteroatom to modulate polarity and metabolic profile. nih.gov |

| Thiophene | Phenyl | Replace heterocycle with a classic aromatic ring to explore SAR. nih.gov |

Fragment-Based Design Strategies

Fragment-based drug design (FBDD) is a method for identifying lead compounds by starting with small molecular fragments that are observed to bind to a biological target. nih.gov These fragments are then grown or linked together to produce a higher-affinity lead. For a molecule like this compound, this strategy involves deconstructing the molecule into its constituent fragments:

The 5-chlorothiophene fragment: This fragment provides a key hydrophobic and aromatic interaction platform.

The 2-amino-oxazole fragment: This part of the molecule contains crucial hydrogen bond donor and acceptor sites.

In an FBDD approach, libraries of thiophene-containing fragments and amino-heterocycle fragments would be screened against a target of interest. Once binding fragments are identified, they can be linked together. For example, a study on thymidine (B127349) phosphorylase inhibitors successfully used a fragment-based approach to link a 5-chlorouracil (B11105) fragment to a pyrazolotriazine fragment via a suitable spacer, resulting in a potent inhibitor. nih.gov A similar strategy could be employed by linking the 5-chlorothiophen core to other identified active fragments to generate novel analogues.

Molecular Hybridization Strategies

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, dual-target activity, or improved pharmacokinetic properties. nih.gov This strategy has been effectively used in developing new antifungal agents by creating hybrids of different scaffolds. nih.gov

For this compound, hybridization could involve linking the core structure to another known pharmacophore. For example, if the primary scaffold is known to inhibit a particular enzyme, it could be hybridized with a moiety known to interact with an allosteric site on the same enzyme or a different target in a related pathway. The choice of linker is critical to ensure the correct orientation of both pharmacophoric units. Research on thiazole derivatives has shown that molecular hybridization can be a powerful tool to enhance biological activity by combining complementary pharmacophores. nih.gov

Computational Tools in SAR Studies of Oxazole and Thiophene Derivatives

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rapid evaluation of molecular properties and the prediction of biological activity. researchgate.netnih.gov For oxazole and thiophene derivatives, a variety of computational tools are employed to guide SAR studies, prioritize compounds for synthesis, and elucidate mechanisms of action at the molecular level. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For thiophene and imidazopyridine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like Polo-Like Kinase 1 (PLK1). nih.govresearchgate.net

The development of a QSAR model for analogues of this compound would involve these steps:

Data Set Preparation: A series of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multivariate Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.gov

A validated QSAR model can then be used to predict the activity of virtual or newly designed compounds, helping to prioritize the most promising candidates for synthesis and testing.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large databases of compounds to identify molecules that are likely to bind to a drug target. springerprofessional.de There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown, but a set of active ligands is available. springerprofessional.deebi.ac.uk It relies on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening, where the shape of a known active molecule like this compound is used as a template to find matching compounds in a database. ebi.ac.uk

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known (from X-ray crystallography or NMR, for example), SBVS can be employed. springerprofessional.denih.gov The most common SBVS technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a target protein. rsc.orgnih.gov This allows for the screening of millions of compounds to identify those that fit well into the target's binding site and form favorable interactions. nih.gov

Table 2: Comparison of Virtual Screening Methodologies

| Methodology | Requirement | Principle | Application |

|---|---|---|---|

| Ligand-Based (LBVS) | Known active ligands. | Similar molecules have similar activities. ebi.ac.uk | Identify structurally similar compounds from databases. |

| Structure-Based (SBVS) | Known 3D target structure. | Complementarity of ligand and target binding site. springerprofessional.de | Docking large libraries to predict binding affinity and pose. nih.gov |

Pharmacophore Modeling and Generation

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov

For this compound, a potential pharmacophore model would include:

An aromatic ring feature (from the thiophene).

A hydrogen bond donor (from the amine group).

Hydrogen bond acceptors (from the nitrogen and oxygen atoms of the oxazole ring).

A halogen/hydrophobic feature (from the chlorine atom).

Once generated, this pharmacophore model can be used as a 3D query to rapidly screen large compound databases, identifying diverse molecules that possess the required features in the correct spatial arrangement for biological activity. nih.gov

Mechanistic Studies of Molecular Interactions Focus on Molecular Level, Excluding Biological Outcomes

Binding Site Analysis of the Chemical Compound with Model Biological Targets (e.g., Enzymes, Receptors)

The study of how 4-(5-Chlorothiophen-2-yl)oxazol-2-amine interacts with biological targets is fundamental to understanding its chemical behavior. Lacking direct experimental data for this specific compound, analysis relies on computational modeling with model targets. Given that structurally related thiazole (B1198619) and oxadiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, COX-2 serves as a relevant model target for in silico analysis. nih.govnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking simulations against the active site of an enzyme like COX-2 can elucidate potential binding modes. The process involves placing the ligand in various conformations within the binding site and evaluating the interaction energy for each pose using a scoring function. The resulting docking score, typically in kcal/mol, estimates the binding affinity. researchgate.netnih.gov

In a hypothetical docking scenario with COX-2, the 2-amino-oxazole moiety could act as a key pharmacophore. The primary amine group is capable of forming crucial hydrogen bonds with amino acid residues in the active site, such as Gln192 or His90, which are known interaction points for other COX-2 inhibitors. nih.gov The chlorothiophene group would likely occupy a hydrophobic pocket, interacting with nonpolar residues. The scoring function evaluates the sum of these interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) to rank the most stable binding poses. researchgate.net

Table 1: Hypothetical Docking Results for this compound with a Model Target (COX-2)

| Parameter | Predicted Value | Significance |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Indicates a potentially stable ligand-protein complex. |

| Key Interacting Residues | Gln192, His90, Arg120, Tyr355 | Highlights specific amino acids likely involved in binding. nih.gov |

| RMSD of Docked Pose (Å) | < 2.0 | Suggests a reliable and stable predicted binding conformation. researchgate.net |

This table is illustrative and based on findings for structurally related compounds.

To refine the binding affinity predictions from docking, more rigorous computational methods like Free Energy Perturbation (FEP) and MM/PBSA are employed. nih.gov

Free Energy Perturbation (FEP) is a physics-based method that calculates the difference in free energy between two states, for instance, a mutated and a wild-type protein, or two different ligands binding to the same target. nih.govosti.gov FEP simulations offer high accuracy in predicting relative binding affinities. nih.gov The process involves a series of molecular dynamics simulations where the initial system is gradually transformed into the final state (an "alchemical transformation"), allowing for precise calculation of the free energy change. buffalo.edu

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is another popular method for estimating binding free energies. nih.gov It combines molecular mechanics energy calculations with continuum solvation models. The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. nih.gov

The calculation is typically broken down as follows: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase (including electrostatic and van der Waals interactions).

ΔG_solv is the change in solvation free energy, which is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar components. nih.govnih.gov

TΔS represents the change in conformational entropy upon binding.

For this compound, MM/PBSA calculations could provide a detailed breakdown of the energetic contributions to binding, highlighting the dominant forces driving complex formation. researchgate.net

Kinetic and Thermodynamic Aspects of Molecular Recognition for the Chemical Compound (e.g., in vitro binding kinetics)

While computational methods predict binding, experimental techniques are necessary to determine the kinetic and thermodynamic parameters of molecular recognition. For this compound, in vitro enzyme inhibition assays would be the standard method to quantify its interaction with a model target like COX-2.

In such an assay, the compound would be tested for its ability to inhibit the enzymatic activity of COX-2. frontiersin.org The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies on the closely related compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, have shown potent and selective inhibition of COX-2, with IC50 values in the low micromolar range. nih.govnih.gov It is plausible that this compound would exhibit similar kinetic behavior.

Table 2: Expected in vitro Kinetic Parameters for this compound against COX-2

| Parameter | Description | Expected Range (based on analogues) | Reference Compound |

| IC50 (COX-2) | Concentration for 50% inhibition of COX-2 | 0.1 - 10 µM | Celecoxib |

| IC50 (COX-1) | Concentration for 50% inhibition of COX-1 | > 20 µM | Aspirin |

| Selectivity Index (SI) | Ratio of IC50 (COX-1) / IC50 (COX-2) | > 100 | Celecoxib |

This table is predictive, based on data for 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. nih.govnih.gov

Allosteric Modulation and Conformational Changes Induced by Ligand Binding (Theoretical)

Ligand binding does not always occur at the primary active site (an orthosteric site). It can also occur at a distinct, secondary site, known as an allosteric site. Binding at an allosteric site can induce conformational changes in the protein that modulate the activity at the primary active site.

Theoretically, this compound could act as an allosteric modulator. If its binding to a site other than the main catalytic pocket of an enzyme were to cause a change in the protein's three-dimensional structure, this could either enhance or inhibit the enzyme's function. Computational methods like molecular dynamics simulations can be used to explore such possibilities. By simulating the protein's dynamics with and without the ligand bound, researchers can observe significant conformational shifts, root-mean-square deviation (RMSD) changes, and alterations in the flexibility of different protein domains, all of which would be indicative of induced conformational changes.

Computational Prediction of Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The specific non-covalent interactions between this compound and a target's binding site are key to its affinity and specificity. Computational models are highly effective at predicting these interactions.

Hydrogen Bonding: The 2-amino group on the oxazole (B20620) ring is a primary hydrogen bond donor. The nitrogen atoms within the oxazole ring can act as hydrogen bond acceptors. These groups are expected to form strong, directional hydrogen bonds with polar residues in a binding pocket. nih.gov

Pi-Pi Stacking: The aromatic thiophene (B33073) and oxazole rings can engage in pi-pi stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan in the binding site. This type of interaction can significantly stabilize the ligand-protein complex.

Table 3: Predicted Molecular Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |

| Hydrogen Bond (Donor) | -NH2 group | Gln, Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Oxazole ring nitrogens | Gln, Asn, His, Ser |

| Hydrophobic Interaction | Chlorothiophene ring | Leu, Val, Ala, Ile, Met |

| Pi-Pi Stacking | Thiophene ring, Oxazole ring | Phe, Tyr, Trp, His |

Application in General Chemical Biology and Drug Discovery Research Methodological/conceptual Focus

Role of the Chemical Compound as a Synthetic Intermediate for Complex Molecules

The utility of a chemical compound in drug discovery is often predicated on its ability to serve as a versatile starting point for the synthesis of more elaborate molecular architectures. 4-(5-Chlorothiophen-2-yl)oxazol-2-amine is a prime example of such a synthetic intermediate. Its structure contains several reactive sites that can be selectively functionalized, making it a valuable building block. The primary amine group on the oxazole (B20620) ring is a key handle for a variety of chemical transformations, including acylation, alkylation, and urea (B33335) formation.

For instance, in multi-step synthetic approaches, the 2-aminooxazole moiety can be readily acylated with various acid chlorides or activated carboxylic acids to introduce diverse side chains. This is a common strategy to explore the structure-activity relationship (SAR) around a core scaffold. Similarly, the nitrogen atom can participate in reactions to form more complex heterocyclic systems.

The synthesis of related structures, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, highlights the general strategy. frontiersin.orgnih.gov In these syntheses, a brominated precursor is reacted with thiourea (B124793) to form the 2-aminothiazole (B372263) ring. frontiersin.org A similar logic can be applied to the synthesis of the oxazole analog, where the core this compound intermediate, once formed, can undergo further reactions. For example, the amino group can be derivatized to produce a range of amide compounds, which are then evaluated for biological activity. mdpi.com This step-wise elaboration is fundamental to building complex molecules designed to interact with specific biological targets.

Utilization of the Chemical Compound as a Scaffold for Novel Compound Library Synthesis

A scaffold is a core molecular structure upon which a library of new compounds is built. The this compound molecule is well-suited for this role due to its chemical robustness and multiple points for diversification. In drug discovery, the goal of library synthesis is to generate a wide array of chemical structures to screen for activity against a biological target.

The 2-aminooxazole core is a privileged scaffold, meaning it is a structural motif that is recurrent in known biologically active compounds. Research has shown that libraries based on the 2-aminooxazole scaffold can yield potent inhibitors for various targets, such as kinases. For example, derivatives of oxazol-2-amine have been identified as novel FMS-like tyrosine kinase 3 (FLT3) inhibitors for the potential treatment of acute myeloid leukemia (AML). nih.gov

The synthesis of a compound library based on the this compound scaffold would typically involve:

Derivatization of the 2-amino group: Reaction with a diverse set of building blocks like carboxylic acids, sulfonyl chlorides, or isocyanates to create a library of amides, sulfonamides, or ureas.

Modification of the chlorothiophene ring: While the chlorine atom is less reactive to simple substitution, it can be modified or replaced using transition metal-catalyzed cross-coupling reactions, allowing for the introduction of different aryl or alkyl groups.

Functionalization of the oxazole ring: Although less common, the C-H bonds on the oxazole ring could potentially be targeted for functionalization to add further diversity.

This systematic derivatization at multiple positions allows chemists to explore the chemical space around the core scaffold comprehensively, increasing the probability of discovering novel compounds with desired biological activities. The development of new anti-inflammatory drugs has explored the pharmacologically important thiazole (B1198619) scaffold, a close relative of the oxazole, in multi-step synthetic approaches to generate new derivatives. nih.govnih.gov

Lead Optimization Strategies Involving the Chemical Compound in Academic Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its properties, transforming it into a viable "lead" candidate. researchgate.net This process aims to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Academic research involving scaffolds like this compound provides clear examples of lead optimization. For instance, in a study on related 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, researchers synthesized a series of seven new compounds and evaluated them as anti-inflammatory agents. frontiersin.orgnih.gov Through systematic modifications, they identified compounds with high potency and selectivity for the COX-2 enzyme over the COX-1 enzyme. frontiersin.org This process of identifying a potent and selective lead from a series of analogs is the essence of lead optimization. frontiersin.orgnih.gov

Modern drug discovery is a delicate balancing act of simultaneously optimizing multiple, often conflicting, properties. international-pharma.comoptibrium.com This approach is known as multi-parameter optimization (MPO). nih.gov Focusing narrowly on a single property, such as target potency, often leads to failure later in development due to poor pharmacokinetic or safety profiles. international-pharma.com

The core principles of MPO include:

Simultaneous Assessment: Evaluating a wide range of properties, including biological activity, selectivity, solubility, permeability, metabolic stability, and potential toxicity, from the earliest stages of the discovery process. optibrium.comresearchgate.net

Desirability Functions: Using scoring systems to define what constitutes a "good" value for each property. For example, a target potency (pKi) greater than 8 might be highly desirable, while a value below 7 is undesirable, with a linear scale of desirability in between. international-pharma.com

In the context of optimizing a lead based on the this compound scaffold, an MPO approach would guide chemists to make modifications that not only enhance target binding but also, for example, reduce metabolic liability associated with the thiophene (B33073) ring or improve the solubility imparted by the 2-aminooxazole group.

Design of Experiments (DoE) is a statistical methodology used to efficiently optimize chemical reactions and processes. mt.com Unlike the traditional "one variable at a time" (OVAT) method, DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading) to rapidly map the reaction space and identify optimal conditions. nih.govmt.com

The advantages of using DoE in the synthesis of derivatives of this compound are significant:

Efficiency: It requires fewer experiments to gain a better understanding of the process compared to OVAT. mt.comnih.gov

Interaction Effects: It can identify interactions between variables that are missed by the OVAT approach. For example, the optimal temperature for a reaction might depend on the specific solvent used. nih.govrsc.org

Robustness: It helps in identifying reaction conditions that are not only high-yielding but also robust and reproducible, a key requirement for reliable compound synthesis. mt.com

For example, when acylating the 2-amino group of the title compound, a DoE study could systematically vary the base, solvent, temperature, and reaction time to quickly determine the conditions that maximize product yield while minimizing the formation of impurities.

| Factor (Input Variable) | Low Level (-) | High Level (+) | Response (Output Variable) |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | Product Yield (%) |

| Base Equivalence | 1.1 | 2.0 | Impurity Profile |

| Concentration (M) | 0.1 | 0.5 | Reaction Time (h) |

Patent Landscape and Academic Intellectual Property Related to the Chemical Compound

The patent landscape provides critical insights into the commercial and scientific interest in a particular chemical scaffold. Patents related to this compound and its derivatives would typically claim the composition of matter (the molecules themselves), methods of their use (for treating specific diseases), and processes for their synthesis.

An analysis of patents claiming molecules similar to this compound reveals the strategies companies use to protect their intellectual property. Patents often describe specific synthetic routes that are novel, efficient, and scalable, thereby providing a competitive advantage.

In the context of this compound, a patent might claim a specific method for constructing the 2-aminooxazole ring from a chlorothiophene-containing precursor. Another might claim a novel coupling reaction to modify the thiophene ring. These process patents are designed to prevent competitors from using the same efficient methods to manufacture the claimed compounds or their close analogs. The analysis of such patents is crucial for academic labs and pharmaceutical companies to navigate the intellectual property landscape and avoid infringement while developing new synthetic strategies.

| Compound Name |

|---|

| This compound |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine |

| Raltegravir |

Broad Claims Related to Oxazole/Thiophen Derivatives as Scaffolds

The fusion of oxazole and thiophene rings into a single molecular framework has garnered significant attention in medicinal chemistry. Both oxazole and thiophene are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds and their ability to interact with a wide range of biological targets. nih.govnih.gov The combination of these two heterocyclic systems offers a unique three-dimensional structure and electronic properties that can be exploited for the rational design of novel therapeutic agents. tandfonline.comnih.gov

Oxazole-containing compounds, which feature a five-membered aromatic ring with nitrogen and oxygen atoms, are known to engage with enzymes and receptors through various non-covalent interactions. nih.gov This versatility has led to the development of oxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govresearchgate.netnih.gov The oxazole ring is often incorporated into larger molecules to enhance their binding affinity and pharmacokinetic properties. benthamscience.com

Similarly, thiophene, a five-membered ring containing a sulfur atom, is a prominent pharmacophore in numerous FDA-approved drugs. nih.gov Its structural similarity to benzene, yet with distinct electronic characteristics, allows it to serve as a bioisosteric replacement for phenyl rings in drug candidates, often leading to improved potency and a better side-effect profile. nih.gov Thiophene derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.gov

The strategic combination of oxazole and thiophene moieties is based on the principle of molecular hybridization, where two or more pharmacophores are merged to create a new chemical entity with potentially enhanced or synergistic biological activity. Thiophene-substituted oxazole derivatives have been investigated for various therapeutic applications, proving their potential as potent and selective agents against various carcinoma cell lines. cbccollege.in

The following tables summarize the diverse biological activities and molecular targets that have been associated with oxazole and thiophene derivatives, underscoring their importance as versatile scaffolds in drug discovery.

Table 1: Reported Biological Activities of Oxazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | researchgate.netbenthamscience.com |

| Anti-inflammatory | Inflammation | nih.govnih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| Antiviral | Infectious Diseases | nih.govnumberanalytics.com |

| Antidiabetic | Metabolic Disorders | nih.govcbccollege.in |

| Anti-Alzheimer's | Neurology | nih.gov |

| Antitubercular | Infectious Diseases | nih.gov |

Table 2: Reported Biological Activities of Thiophene Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anti-inflammatory | Inflammation | nih.gov |

| Anticancer | Oncology | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| Antifungal | Infectious Diseases | nih.gov |

| Anticonvulsant | Neurology | nih.gov |

| Antihypertensive | Cardiology | nih.gov |

| Antiplatelet | Cardiology | nih.gov |

| Antipsychotic | Psychiatry | nih.gov |

Table 3: Molecular Targets of Oxazole Derivatives

| Molecular Target | Therapeutic Area | Reference |

|---|---|---|

| STAT3 | Oncology | benthamscience.com |

| Microtubules | Oncology | benthamscience.com |

| G-quadruplex | Oncology | benthamscience.com |

| DNA topoisomerases | Oncology | benthamscience.com |

| Protein kinases | Oncology | benthamscience.com |

| Cyclooxygenase (COX) | Inflammation | cbccollege.in |

Table 4: Molecular Targets of Thiophene-Containing Drugs

| Drug Name | Molecular Target/Mechanism | Therapeutic Use | Reference |

|---|---|---|---|

| Suprofen | COX Inhibitor | Anti-inflammatory | nih.gov |

| Tiaprofenic Acid | COX Inhibitor | Anti-inflammatory | nih.gov |

| Cefoxitin | Penicillin-Binding Protein Inhibitor | Antimicrobial | nih.gov |

| Zileuton | 5-Lipoxygenase Inhibitor | Asthma | nih.gov |

| Raltitrexed | Thymidylate Synthase Inhibitor | Anticancer | nih.gov |

| Olanzapine | Dopamine & Serotonin Receptor Antagonist | Antipsychotic | nih.gov |

| Ticlopidine | P2Y12 Receptor Antagonist | Antiplatelet | nih.gov |

| Clopidogrel | P2Y12 Receptor Antagonist | Antiplatelet | nih.gov |

Future Research Directions and Unexplored Avenues for 4 5 Chlorothiophen 2 Yl Oxazol 2 Amine

Exploration of Novel and More Efficient Synthetic Methodologies

The synthesis of related compounds, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine, has been achieved through multi-step chemical reactions. nih.gov A typical pathway involves the bromination of a starting ketone like 1-(4-chlorothiophen-2-yl)ethanone, followed by condensation with thiourea (B124793). nih.gov While effective, these traditional methods present opportunities for improvement in terms of yield, efficiency, and environmental impact.

Future research should focus on developing more streamlined and sustainable synthetic routes. This could involve:

One-Pot Reactions: Designing a synthesis where multiple reaction steps are carried out in a single reactor, which would reduce solvent waste and purification steps.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields compared to conventional heating.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Catalytic C-H Activation: Exploring modern catalytic methods to directly couple the thiophene (B33073) and oxazole (B20620) rings, bypassing the need for pre-functionalized starting materials like halogenated thiophenes.

A comparison of a traditional synthetic approach with potential modern alternatives is presented below.

| Aspect | Traditional Synthesis (e.g., Hantzsch-type condensation) | Proposed Modern Methodologies |

| Key Steps | Halogenation of ketone, followed by condensation with urea (B33335)/thiourea. nih.gov | Direct C-H arylation, one-pot multi-component reactions. |

| Efficiency | Often multi-step with intermediate purification, moderate yields. | Potentially fewer steps, higher atom economy, and improved yields. |

| Conditions | Often requires stoichiometric reagents and reflux conditions. nih.gov | Could utilize catalytic amounts of reagents, microwave assistance, or flow reactors. |

| Sustainability | Can generate significant solvent and reagent waste. | Reduced waste streams and potentially greener solvents. |

Advanced Computational Studies and Predictive Modeling beyond Current Scope

In silico studies on analogous thiazole (B1198619) compounds have primarily utilized molecular docking to predict interactions with biological targets like COX and LOX enzymes. nih.govnih.gov While valuable, these methods represent only the first step in computational analysis.